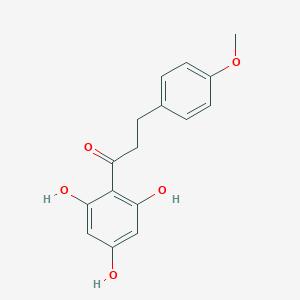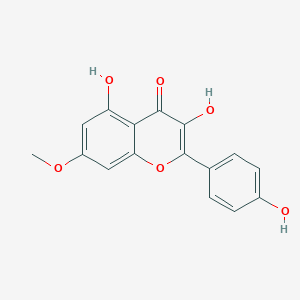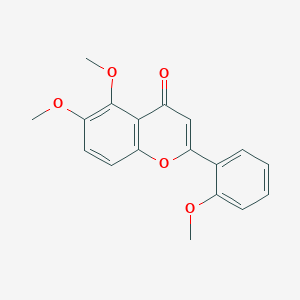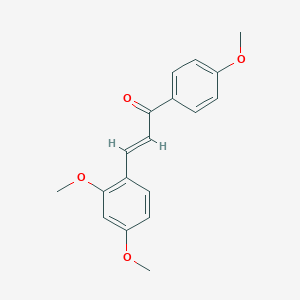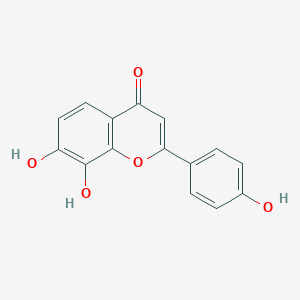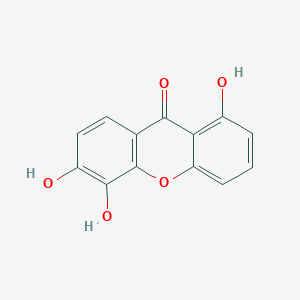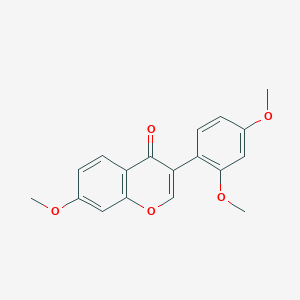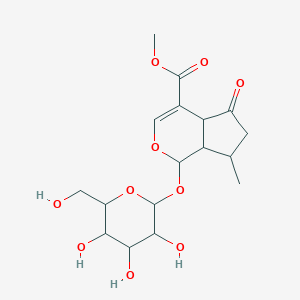
马鞭草苷
描述
马鞭草苷是一种化学化合物,归类为环烯醚萜类苷马鞭草苷以其多种生物活性而闻名,包括促进睡眠、抗氧化和保肝作用 .
科学研究应用
化学: 马鞭草苷被用作分析化学中的参考化合物,用于鉴定和定量环烯醚萜类苷。
生物学: 马鞭草苷已被证明可以提高自然杀伤细胞的杀伤效率,使其成为免疫治疗的潜在候选药物.
作用机制
马鞭草苷通过各种分子靶点和途径发挥其作用:
生化分析
Biochemical Properties
Verbenalin interacts with various biomolecules in biochemical reactions. It has been found to bind to NKG2A and KIR2DL1, which are inhibitory receptors on natural killer (NK) cells . This interaction enhances the killing efficiency of NK cells .
Cellular Effects
Verbenalin has significant effects on various types of cells and cellular processes. In Alzheimer’s disease (AD) models, verbenalin reduces the generation of amyloid-beta (Aβ) peptides in Neuro2a cells . It decreases the intracellular expression and release of amyloid precursor protein (APP), thereby reducing Aβ peptide production . Verbenalin also exhibits protective effects against 6-hydroxydopamine-induced oxidative/nitrosative stress in SH-SY5Y cells .
Molecular Mechanism
Verbenalin exerts its effects at the molecular level through various mechanisms. It binds to NKG2A and KIR2DL1, potentially inhibiting these receptors and enhancing the killing efficiency of NK cells . In AD models, verbenalin decreases the expression and release of APP, leading to reduced Aβ peptide production .
Temporal Effects in Laboratory Settings
Over time, verbenalin shows consistent effects in reducing Aβ peptide generation in AD models . Specific information on verbenalin’s stability, degradation, and long-term effects on cellular function in laboratory settings is currently limited.
Dosage Effects in Animal Models
In animal models of AD, verbenalin treatment leads to decreased Aβ and tau expression levels in the hippocampus
Metabolic Pathways
Verbenalin is involved in various metabolic pathways. It is a major constituent of Verbena officinalis and is synthesized through the iridoid glycoside biosynthetic pathway
Transport and Distribution
The tissue distribution of verbenalin may be related to the branching of pathways in the biosynthesis of iridoid glycosides
准备方法
合成路线及反应条件
马鞭草苷可以通过提取马鞭草来合成。 提取过程通常涉及使用甲醇或乙醇等溶剂从植物材料中分离生物活性化合物 . 高效液相色谱 (HPLC) 通常用于从提取物中纯化和定量马鞭草苷 .
工业生产方法
马鞭草苷的工业生产涉及大规模种植马鞭草,然后进行提取和纯化过程。 人们已经探索了生物反应器培养来优化马鞭草苷和其他生物活性化合物从植物中的生产 .
化学反应分析
反应类型
马鞭草苷会发生各种化学反应,包括水解、氧化和糖基化。这些反应会改变马鞭草苷的结构和生物活性。
常用试剂和条件
水解: 酸性或酶促水解可以将马鞭草苷分解成其苷元和糖成分。
氧化: 过氧化氢等氧化剂可以氧化马鞭草苷,导致形成不同的氧化产物。
主要生成物
这些反应形成的主要产物包括马鞭草醇、马鞭草酮和各种苷类。 与母体化合物相比,这些产物可能表现出不同的生物活性 .
相似化合物的比较
马鞭草苷经常与其他环烯醚萜类苷如刺芒草苷、毛蕊花糖苷和异毛蕊花糖苷进行比较。这些化合物具有相似的生物活性,但它们的化学结构和特定作用不同:
刺芒草苷: 与马鞭草苷类似,刺芒草苷也具有促进睡眠和抗氧化活性.
毛蕊花糖苷: 毛蕊花糖苷以其强大的抗氧化和抗炎特性而闻名,广泛应用于化妆品和制药行业.
异毛蕊花糖苷: 表现出与毛蕊花糖苷相似的生物活性,但效力、溶解度特性不同.
马鞭草苷以其独特的促进睡眠、神经保护和免疫调节作用而脱颖而出,使其成为各种应用的多功能化合物。
属性
IUPAC Name |
methyl 7-methyl-5-oxo-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O10/c1-6-3-8(19)11-7(15(23)24-2)5-25-16(10(6)11)27-17-14(22)13(21)12(20)9(4-18)26-17/h5-6,9-14,16-18,20-22H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXRWTJXGMHOFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
548-37-8 | |
| Record name | Cornin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118055 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


